molecular formula C13H10ClN3O B1327019 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline CAS No. 1142201-75-9

2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Cat. No. B1327019
M. Wt: 259.69 g/mol
InChI Key: WEFKDLJOOQZXSF-UHFFFAOYSA-N
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Description

The compound 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, which makes them significant in medicinal chemistry. The compound incorporates a 1,2,4-oxadiazole moiety, which is another important pharmacophore in drug design due to its versatility and presence in compounds with various biological activities.

Synthesis Analysis

The synthesis of related quinoline-oxadiazole derivatives involves several steps, starting with the treatment of acetanilides with Vilsmeier's reagent to obtain 2-chloroquinolinecarboxaldehydes. These intermediates are then reacted with aromatic acid hydrazides to yield quinoline-substituted hydrazones. Subsequent reaction with acetic anhydride under reflux conditions leads to the formation of 2-(2-chloro-3-quinolyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazoles. The structures of the synthesized compounds are supported by spectral data, including IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of quinoline-oxadiazole derivatives is characterized by the presence of a quinoline ring system flanked by a dihydrooxadiazole moiety. The spectral data, such as IR and NMR, provide insights into the functional groups and the overall framework of the molecule. For instance, the IR spectrum shows characteristic peaks for the carbonyl function, and the NMR spectrum provides information on the hydrogen atoms' environment within the molecule .

Chemical Reactions Analysis

The chemical reactivity of quinoline-oxadiazole derivatives is influenced by the functional groups present in the molecule. The synthesis process itself involves a series of chemical reactions, including the formation of Vilsmeier's reagent, nucleophilic substitution, and cyclization to form the oxadiazole ring. These reactions are facilitated by specific reagents and conditions, such as DMF, POCl3, and acetic anhydride .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline-oxadiazole derivatives are determined by their molecular structure. The presence of chloro and methyl groups, as well as the oxadiazole ring, can affect the compound's solubility, melting point, and stability. The spectral data, including mass spectrometry, can also provide information on the molecular weight and the presence of specific fragments, which are useful for the identification and characterization of these compounds .

properties

IUPAC Name

3-(2-chloro-7-methylquinolin-3-yl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-7-3-4-9-6-10(12(14)16-11(9)5-7)13-15-8(2)18-17-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFKDLJOOQZXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176459
Record name Quinoline, 2-chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

CAS RN

1142201-75-9
Record name Quinoline, 2-chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 2-chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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